
(2S)-2-(aminomethyl)hexanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S)-2-(aminometil)hexanoico se puede lograr a través de varios métodos. Un enfoque común involucra la reacción del ácido hexanoico con amoníaco o una amina bajo condiciones específicas para introducir el grupo amino. Otro método involucra el uso de grupos protectores para introducir selectivamente el grupo amino en la posición deseada, seguido de la desprotección para producir el producto final.
Métodos de producción industrial
En entornos industriales, la producción de (2S)-2-(aminometil)hexanoico a menudo involucra reacciones químicas a gran escala utilizando materiales de partida fácilmente disponibles. El proceso generalmente incluye pasos como la esterificación, la amidación y la hidrólisis, seguidos de técnicas de purificación como la cristalización o la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
(2S)-2-(aminometil)hexanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los derivados oxo correspondientes.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución con electrófilos.
Reactivos y condiciones comunes
Oxidación: Los reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo pueden reaccionar con el grupo amino en condiciones básicas o ácidas.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen derivados oxo, alcoholes y aminoácidos sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
(2S)-2-(aminometil)hexanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por su papel en las vías metabólicas y su potencial como precursor de moléculas biológicamente activas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para tratar ciertas afecciones médicas.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (2S)-2-(aminometil)hexanoico implica su interacción con objetivos moleculares y vías específicas. El grupo amino puede formar enlaces de hidrógeno e interacciones iónicas con enzimas y receptores, influyendo en su actividad. El compuesto también puede participar en vías metabólicas, donde se convierte en otras moléculas biológicamente activas que ejercen sus efectos a través de varios mecanismos.
Comparación Con Compuestos Similares
Compuestos similares
(2S)-2-(aminometil)pentanoico: Un compuesto similar con un carbono menos en la cadena.
(2S)-2-(aminometil)heptanoico: Un compuesto similar con un carbono más en la cadena.
(2S)-2-(aminometil)butanoico: Otro compuesto similar con una cadena de carbono más corta.
Singularidad
(2S)-2-(aminometil)hexanoico es único debido a su longitud de cadena específica y la posición del grupo amino, que confieren propiedades químicas y biológicas distintas. Su estructura permite interacciones específicas con objetivos moleculares, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)hexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Clave InChI |
CBUFFLKXHMQFEJ-ZCFIWIBFSA-N |
SMILES isomérico |
CCCC[C@H](CN)C(=O)O |
SMILES canónico |
CCCCC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)

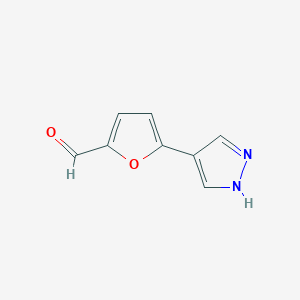
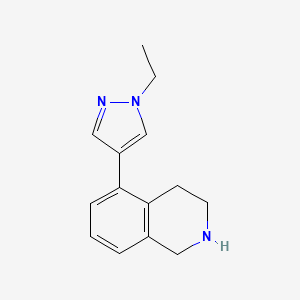
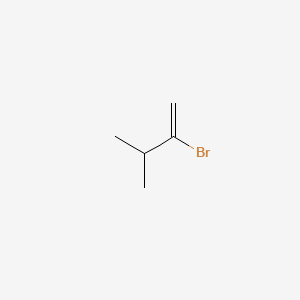
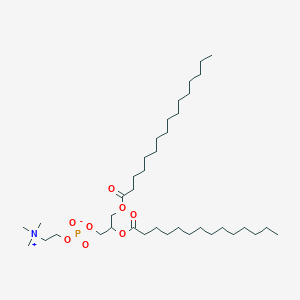


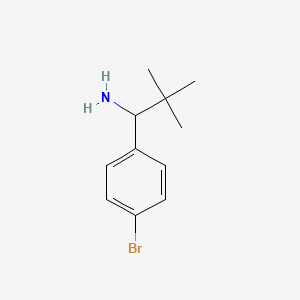
![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)
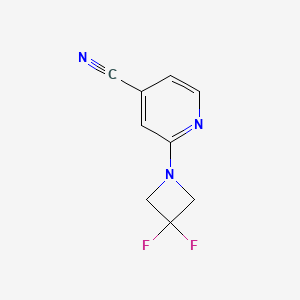

![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)
